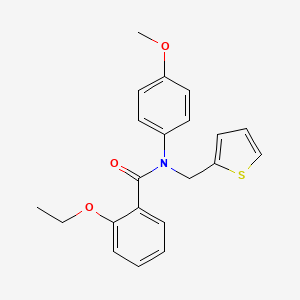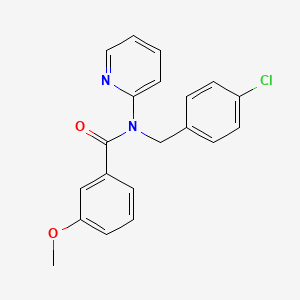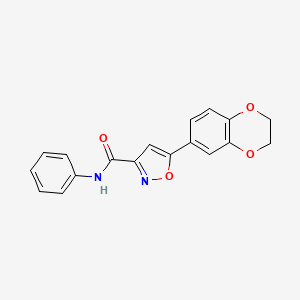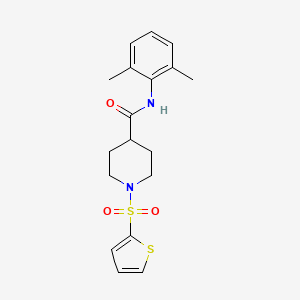
2-ethoxy-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ETHOXY-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group, a methoxyphenyl group, and a thiophene ring attached to the benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the following steps:
-
Formation of the Benzamide Core: : The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions. For example, benzoyl chloride can be reacted with 4-methoxyaniline in the presence of a base such as triethylamine to form N-(4-methoxyphenyl)benzamide.
-
Introduction of the Ethoxy Group: : The ethoxy group can be introduced by reacting the benzamide with ethyl iodide in the presence of a base such as potassium carbonate. This reaction typically takes place under reflux conditions in a suitable solvent like acetone.
-
Attachment of the Thiophene Ring: : The thiophene ring can be attached to the benzamide core through a nucleophilic substitution reaction. For example, the benzamide can be reacted with 2-thiophenemethyl chloride in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of 2-ETHOXY-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can occur at the benzamide core, converting the amide group to an amine. Common reducing agents include lithium aluminum hydride (LiAlH4) and borane (BH3).
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and methoxy groups. Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Oxidized thiophene derivatives
Reduction: Amines
Substitution: Substituted benzamides
科学的研究の応用
2-ETHOXY-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-ETHOXY-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity. The ethoxy and methoxy groups, as well as the thiophene ring, can play a role in binding to these targets and influencing their function.
類似化合物との比較
Similar Compounds
N-(4-Methoxyphenyl)benzamide: Lacks the ethoxy and thiophene groups.
2-Ethoxybenzamide: Lacks the methoxyphenyl and thiophene groups.
N-(Thiophen-2-ylmethyl)benzamide: Lacks the ethoxy and methoxyphenyl groups.
Uniqueness
2-ETHOXY-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the combination of the ethoxy, methoxyphenyl, and thiophene groups. This combination can confer specific properties such as enhanced binding affinity to molecular targets, increased stability, and unique reactivity in chemical reactions.
特性
分子式 |
C21H21NO3S |
|---|---|
分子量 |
367.5 g/mol |
IUPAC名 |
2-ethoxy-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H21NO3S/c1-3-25-20-9-5-4-8-19(20)21(23)22(15-18-7-6-14-26-18)16-10-12-17(24-2)13-11-16/h4-14H,3,15H2,1-2H3 |
InChIキー |
MGPBNGJEDBLBGU-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1C(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B14984150.png)

![(4-Methylphenyl){4-[4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone](/img/structure/B14984183.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B14984189.png)

![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide](/img/structure/B14984198.png)
![N-{[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}-N-methylfuran-2-carboxamide](/img/structure/B14984206.png)
![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B14984224.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(3,4-difluorophenyl)piperidine-4-carboxamide](/img/structure/B14984232.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B14984243.png)
![5-(3-fluoro-4-methylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B14984247.png)
![10-(3,4-dimethoxyphenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B14984255.png)

